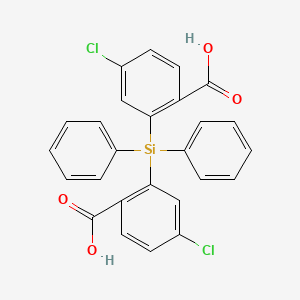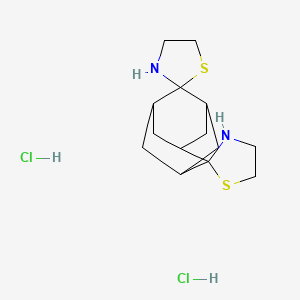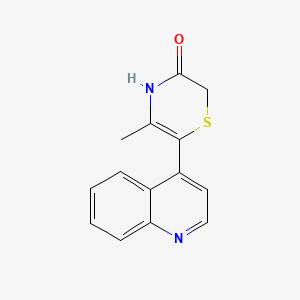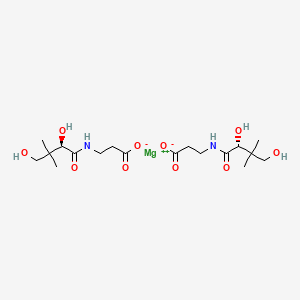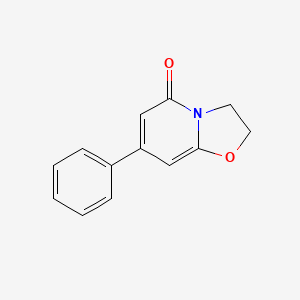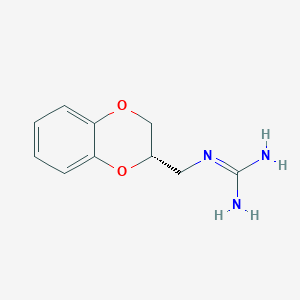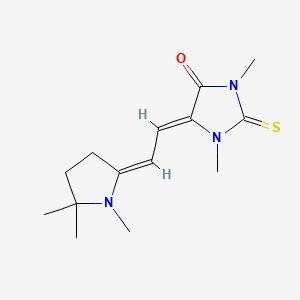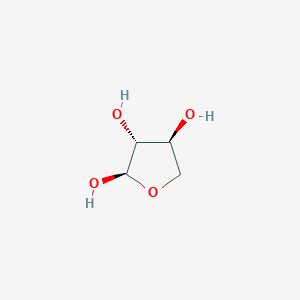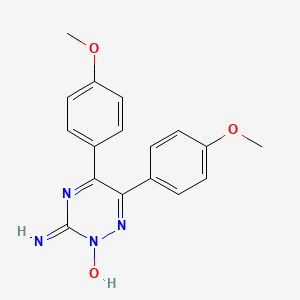
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to a triazine ring, along with an amine and an oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under controlled conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, where methoxybenzene derivatives react with the triazine ring.
Oxidation and Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the methoxyphenyl groups or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxyphenyl groups and the triazine ring allows for specific interactions with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
5,6-Dimethylbenzimidazole: Another triazine derivative with different substituents.
4,4’-Bis(4-methoxyphenyl)-2,2’-bipyridine: A compound with similar methoxyphenyl groups but a different core structure.
Uniqueness
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-amine 2-oxide is unique due to the combination of its triazine ring, methoxyphenyl groups, and the presence of both an amine and an oxide group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
特性
CAS番号 |
82123-29-3 |
|---|---|
分子式 |
C17H16N4O3 |
分子量 |
324.33 g/mol |
IUPAC名 |
2-hydroxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-imine |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-7-3-11(4-8-13)15-16(20-21(22)17(18)19-15)12-5-9-14(24-2)10-6-12/h3-10,18,22H,1-2H3 |
InChIキー |
AJPHPSPQTBEJCI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=N)N(N=C2C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


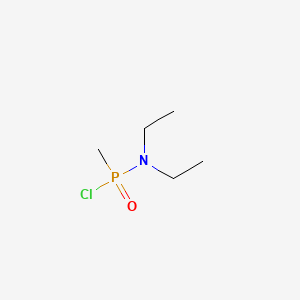

![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)

